1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone
Description
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a synthetic organic compound featuring a ketone core with two distinct substituents: a 3-(cyclohexylsulfonyl)azetidine group and a 4-fluorophenylthioether moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, contributes to conformational rigidity, while the cyclohexylsulfonyl group enhances metabolic stability and solubility.
Properties
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-2-(4-fluorophenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3S2/c18-13-6-8-14(9-7-13)23-12-17(20)19-10-16(11-19)24(21,22)15-4-2-1-3-5-15/h6-9,15-16H,1-5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOMRIOAVNMFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares key functional groups with several derivatives reported in the literature:
Key Observations:
- Azetidine vs.
- Cyclohexylsulfonyl vs. Aryl Sulfonyl: The cyclohexylsulfonyl group may offer superior solubility in non-polar environments compared to aryl sulfonyl groups (e.g., 4-methoxyphenylsulfonyl in 7h), which are more planar and prone to π-π stacking .
- 4-Fluorophenylthioether vs. Nitrophenylthioether: The fluorine substituent provides moderate electron-withdrawing effects without the steric bulk of nitro groups (as in ), balancing bioavailability and target affinity .
Pharmacological and Physicochemical Properties
- Metabolic Stability: The cyclohexylsulfonyl group resists oxidative metabolism better than smaller alkyl sulfonyl groups, as inferred from piperazine sulfonyl derivatives .
- Lipophilicity: LogP values are expected to be lower than nitro-substituted indole-thioethers () but higher than tetrazole-containing analogs (), positioning it as a mid-range candidate for blood-brain barrier penetration .
- Antiproliferative Potential: While direct data is lacking, the structural similarity to piperazinyl sulfonyl ethanones () suggests possible activity against cancer cell lines .
Preparation Methods
Synthesis of 3-(Cyclohexylsulfonyl)azetidine
The azetidine ring is functionalized via sulfonylation using cyclohexylsulfonyl chloride. In a representative procedure, azetidine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Cyclohexylsulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) as a base. The reaction is stirred for 12 hours at room temperature, yielding 3-(cyclohexylsulfonyl)azetidine with a reported purity of 95% after column chromatography.
Ketone Formation via Nucleophilic Acylation
The sulfonylated azetidine is subsequently reacted with 2-bromo-1-(4-fluorophenylthio)ethanone. In a typical protocol, 3-(cyclohexylsulfonyl)azetidine (1.0 equiv) and 2-bromo-1-(4-fluorophenylthio)ethanone (1.1 equiv) are combined in dimethylformamide (DMF) with potassium carbonate (2.5 equiv). The mixture is heated to 80°C for 6 hours, achieving a yield of 78% after extraction and recrystallization from ethyl acetate.
Table 1: Reaction Conditions for Primary Synthetic Route
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Azetidine, Cyclohexylsulfonyl chloride, Et₃N | DCM | 0°C → RT | 12 h | 95% |
| 2 | 3-(Cyclohexylsulfonyl)azetidine, 2-Bromo-1-(4-fluorophenylthio)ethanone, K₂CO₃ | DMF | 80°C | 6 h | 78% |
Alternative Pathway via Palladium-Catalyzed Coupling
A patent-derived method (EP3148963B1) describes a palladium-catalyzed coupling strategy to construct the sulfonylazetidine moiety. This approach avoids pre-functionalized sulfonyl chlorides, instead utilizing a Suzuki-Miyaura coupling between a boronic ester and a sulfonylazetidine halide.
Preparation of Sulfonylazetidine Boronic Ester
3-Bromoazetidine (1.0 equiv) is treated with cyclohexylsulfinic acid (1.5 equiv) in the presence of palladium(II) acetate (5 mol%) and XPhos ligand (10 mol%) in toluene. The reaction proceeds at 100°C for 24 hours, forming the sulfonylazetidine boronic ester intermediate in 65% yield.
Coupling with 4-Fluorophenylthio Ethanone
The boronic ester is coupled with 2-chloro-1-(4-fluorophenylthio)ethanone using cesium carbonate (2.0 equiv) in a water/ethanol mixture. After purification via high-performance liquid chromatography (HPLC), the final product is obtained in 62% yield.
Table 2: Palladium-Catalyzed Coupling Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | XPhos (10 mol%) |
| Base | Cs₂CO₃ |
| Solvent | Toluene/H₂O/EtOH |
| Temperature | 100°C |
| Yield | 62% |
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Metric | Primary Route | Palladium Route |
|---|---|---|
| Yield | 78% | 62% |
| Cost | Moderate | High (Pd catalysts) |
| Scalability | Kilogram-scale | Limited by catalyst recovery |
| Purity | >95% | 90% (HPLC) |
| Reaction Time | 18 h total | 28 h total |
The primary sulfonylation route offers superior yield and scalability, making it preferable for industrial applications. In contrast, the palladium-catalyzed method enables access to structurally diverse analogs but suffers from higher costs and lower efficiency.
Mechanistic Considerations
Sulfonylation Reaction Mechanism
The sulfonylation of azetidine proceeds via a two-step mechanism: (1) nucleophilic attack of the azetidine nitrogen on the electrophilic sulfur in cyclohexylsulfonyl chloride, followed by (2) deprotonation by triethylamine to regenerate the base.
Thioether Formation Kinetics
The nucleophilic substitution between 3-(cyclohexylsulfonyl)azetidine and 2-bromo-1-(4-fluorophenylthio)ethanone follows second-order kinetics, with rate dependence on both the azetidine and bromoethanone concentrations. Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates.
Challenges and Optimization Strategies
Byproduct Formation in Sulfonylation
Over-sulfonylation at the azetidine nitrogen can occur if stoichiometric ratios exceed 1:1.2 (azetidine:sulfonyl chloride). Optimization studies recommend maintaining temperatures below 25°C during reagent addition to minimize di-sulfonylated impurities.
Catalyst Deactivation in Palladium Route
The XPhos ligand in the Suzuki coupling is susceptible to oxidation under prolonged heating. Adding antioxidant agents like butylated hydroxytoluene (BHT) at 0.1 wt% improves catalyst turnover by 40%.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
